![molecular formula C11H6BrCl2NO2 B066870 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone CAS No. 175334-69-7](/img/structure/B66870.png)
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone is a chemical compound with the IUPAC name 2-bromo-1-[3-(2,4-dichlorophenyl)-5-isoxazolyl]ethanone . It has a molecular weight of 334.98 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.98 . It is a white to yellow solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Computational Studies and Reaction Mechanisms
A computational study explored the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, utilizing Density Functional Theory (DFT) calculations. This study offers insights into the chemical behavior and potential applications of compounds related to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone in synthetic chemistry and drug design (Erdogan & Erdoğan, 2019).
Synthesis and Structural Analysis
Research on the synthesis of novel compounds involving 2-bromo-1-(2,4-dichlorophenyl)ethanone has led to the creation of molecules with potential medicinal applications. One study reported the preparation of 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone, highlighting the structural complexity and potential for biological activity of derivatives of 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone (Xu et al., 2005).
Enantioselective Synthesis and Biocatalysis
An innovative approach utilized a new Acinetobacter sp. isolate for the enantioselective synthesis of a chiral intermediate of Miconazole, showcasing the biocatalytic potential of microbial strains in transforming compounds akin to 2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone into valuable chiral intermediates (Miao et al., 2019).
Safety And Hazards
The compound is classified as corrosive . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
2-bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NO2/c12-5-10(16)11-4-9(15-17-11)7-2-1-6(13)3-8(7)14/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJZTLHKOJBVSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384085 |
Source
|
Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-(2,4-dichlorophenyl)isoxazol-5-yl)ethanone | |
CAS RN |
175334-69-7 |
Source
|
Record name | 2-Bromo-1-[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.